molecular formula C20H19N5O3S B11070811 4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one

4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11070811
M. Wt: 409.5 g/mol
InChI Key: RTZYIYXSXYRRKY-UHFFFAOYSA-N
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Description

4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core linked to a triazole moiety through a sulfanyl-acetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole moiety is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of 4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The triazole moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one apart from similar compounds is its unique combination of a quinoxaline core and a triazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-[2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C20H19N5O3S/c1-24-19(13-7-9-14(28-2)10-8-13)22-23-20(24)29-12-18(27)25-11-17(26)21-15-5-3-4-6-16(15)25/h3-10H,11-12H2,1-2H3,(H,21,26)

InChI Key

RTZYIYXSXYRRKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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